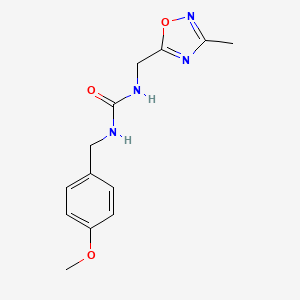

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNOWCMMPLJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine or urea derivative.

Final Coupling Reaction: The final step involves coupling the oxadiazole ring with the methoxybenzyl group through a urea linkage, typically using reagents like carbodiimides or isocyanates under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Reactivity of the Urea Moiety

The urea group (-NHCONH-) exhibits nucleophilic and hydrogen-bonding properties, enabling the following reactions:

Acid/Base-Catalyzed Hydrolysis

-

Conditions : Hydrolysis occurs in acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) media at elevated temperatures (80–100°C) .

-

Products :

-

Acidic hydrolysis yields 4-methoxybenzylamine and CO₂.

-

Basic hydrolysis produces carbamic acid intermediates, which decompose to 3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amine.

-

Condensation with Carbonyl Compounds

-

Conditions : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux with catalytic acetic acid .

-

Products : Forms Schiff base derivatives, such as N-(4-methoxybenzyl)-N’-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamimidic acid .

Nucleophilic Substitution

-

Conditions : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C .

-

Products : Generates N-alkylated ureas (e.g., methylation at the urea nitrogen) .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient, making it susceptible to electrophilic and ring-opening reactions:

Electrophilic Substitution

-

Conditions : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at 0–25°C .

-

Products : Substitution occurs at the 5-position of the oxadiazole ring due to its meta-directing nature .

Ring-Opening Reactions

-

Conditions :

-

Products :

Cyclization Reactions

-

Products : Forms triazolo-oxadiazole hybrids via intramolecular cyclization between the urea NH and oxadiazole ring .

Metal-Catalyzed Coupling

-

Conditions : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

-

Products : Biaryl derivatives at the oxadiazole 5-position .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents (H₂O, MeOH) under acidic/basic conditions .

-

Catalytic Effects : Triethylamine enhances nucleophilic substitution rates by scavenging HCl .

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, 1,3,4-oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea demonstrated significant inhibitory effects on cancer cell proliferation with IC50 values indicating strong potency against breast cancer cell lines (MDA-MB-231) and leukemia cell lines (CCRF-CEM) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has also been explored. Compounds with similar structures have shown promise in inhibiting inflammatory pathways and cytokine production. Studies indicate that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Related Compounds

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the modulation of key signaling pathways associated with cancer cell growth and inflammation. For example, the inhibition of telomerase activity has been noted in some oxadiazole derivatives, which may contribute to their anticancer effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of oxadiazole-containing compounds:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays against multiple cell lines. The results indicated that certain modifications could significantly enhance potency .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that electron-donating groups on the aromatic ring can improve biological activity against cancer cells while electron-withdrawing groups tend to decrease it .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The oxadiazole ring and methoxybenzyl group may play key roles in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

Compound 14 ():

- Structure: 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea.

- Molecular Weight: 400.18 g/mol (C₂₃H₂₂N₅O₂).

- Comparison: Biphenyl group enhances lipophilicity compared to the 4-methoxybenzyl group.

N-(2-Bromophenyl)-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea ():

Analogues with Heterocyclic Modifications

Compound 10f ():

- Structure: 3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate.

- Molecular Weight: ~370–390 g/mol (based on formula).

- Comparison: Benzoxazine-acetate group introduces ester functionality, improving solubility but increasing susceptibility to hydrolysis.

Navacaprant ():

- Structure: Quinoline derivative with a 3-methyl-1,2,4-oxadiazole and piperidine-ethylamine group.

- Molecular Weight: 465.56 g/mol (C₂₅H₃₂FN₅O₂).

- Comparison: Quinoline core enables CNS penetration, unlike the simpler aromatic system in the target compound. Fluorine atom enhances bioavailability and target affinity .

Analogues with Non-Urea Linkers

2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide ():

- Structure: Benzamide-thioether linked to oxadiazole.

- Molecular Weight: ~420–440 g/mol (estimated).

- Comparison:

Compound 19 ():

- Structure: 3-((4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoic acid.

- Molecular Weight: ~450–470 g/mol (estimated).

- Comparison:

Key Findings and Implications

- Structural Flexibility vs. Stability : The target compound’s urea linkage and methoxybenzyl group balance hydrogen-bonding capacity and lipophilicity, making it suitable for peripheral targets. In contrast, bulkier analogues (e.g., Compound 14) prioritize target affinity at the expense of solubility.

- Role of Heterocycles: The 1,2,4-oxadiazole ring is a common motif for metabolic stability, but its positioning (e.g., fused with quinoline in navacaprant) dictates therapeutic application .

- Functional Group Trade-offs : Carboxylic acids (Compound 19) or esters (Compound 10f) improve solubility but introduce instability, whereas thioethers () extend half-life but require careful toxicity profiling.

Biological Activity

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that incorporates both a methoxybenzyl group and a 1,2,4-oxadiazole moiety. The oxadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

In a specific case study involving related oxadiazole compounds, it was demonstrated that these derivatives can effectively reduce cell viability in various cancer cell lines. The IC50 values for these compounds ranged from 0.0046 mM to 0.075 mM against MDA-MB-231 breast cancer cells .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. For example, studies have shown that substituents on the oxadiazole ring can modulate its anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Additionally, antioxidant activity has been attributed to the presence of methoxy groups, which enhance the electron-donating ability of the compound. This property is crucial for scavenging free radicals and reducing oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The oxadiazole moiety can interact with active sites of enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies have indicated that these compounds may induce cell cycle arrest in cancer cells by influencing regulatory proteins.

- Apoptosis Induction : Oxadiazoles have been linked to the activation of apoptotic pathways in tumor cells.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 1-(4-methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a 4-methoxybenzylamine derivative with a pre-functionalized 3-methyl-1,2,4-oxadiazole intermediate. Key steps include:

- Oxadiazole Core Formation : Cyclization of amidoximes with acylating agents (e.g., acetic anhydride) under reflux conditions (80–100°C) to form the 1,2,4-oxadiazole ring .

- Urea Linkage : Reacting the oxadiazole-methylamine intermediate with 4-methoxybenzyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) yields >75% purity. Monitor by TLC (Rf ~0.45 in 10% MeOH/DCM) .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

- Melting Point (mp) : Confirm purity (e.g., mp 98–109°C for analogous oxadiazoles) .

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlaps (e.g., methoxybenzyl protons at δ 3.8 ppm, oxadiazole methyl at δ 2.5 ppm) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities. Discrepancies in retention times may indicate isomerization or degradation .

Q. What safety protocols are essential for handling this compound, given its toxicity profile?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to mitigate respiratory risks (H335). Store in airtight containers in well-ventilated areas .

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and guide synthetic modifications?

Q. How do structural variations (e.g., substituents on the oxadiazole or benzyl groups) affect bioactivity and metabolic stability?

- SAR Studies : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. For example, 3-trifluoromethyl analogues show improved antiplasmodial IC₅₀ values .

- Metabolic Stability : Introduce methyl groups on the urea backbone to reduce CYP450-mediated oxidation. Test in microsomal assays .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

Q. How can stability studies (pH, temperature, light) inform formulation strategies for in vivo applications?

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation by HPLC; acidic conditions may hydrolyze the oxadiazole ring .

- Photostability : Expose to UV light (320–400 nm) for 48h. Use amber vials if degradation exceeds 10% .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.